5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with an appropriate amine under acidic conditions to form the quinazoline core. The specific steps are as follows:
Anthranilic Acid Reaction: Anthranilic acid is reacted with an amine (e.g., phenylamine) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.
Substitution: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups.
Scientific Research Applications
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2-Phenylquinazoline: A derivative with a phenyl group at the 2-position.
Uniqueness: : 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- is unique due to the presence of both ethyl and methyl groups along with a phenylamino group, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
CAS No. |
61416-90-8 |
---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
6-anilino-2-ethyl-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |
InChI Key |
IKBFGGXOXPAQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.